2,4,5-TRIMETHOXY-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
Overview
Description
2,4,5-Trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C13H14N2O4S. This compound is characterized by the presence of a benzamide core substituted with trimethoxy groups and a thiazole ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular functions, leading to potential therapeutic effects.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest . The inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s effect on TrxR can disrupt the cellular redox balance, leading to oxidative stress .
Pharmacokinetics
The compound’s molecular weight (1822164) suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Biochemical Analysis
Biochemical Properties
The 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The trimethoxyphenyl (TMP) group in the compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
2,4,5-Trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has significant effects on various types of cells and cellular processes . It has been shown to enhance the capability of glycogen synthesis and glucose consumption in insulin-resistant HepG2 cells . It also influences cell function by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, restoring the insulin signaling pathway in diabetes .
Molecular Mechanism
The molecular mechanism of action of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increases the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .
Temporal Effects in Laboratory Settings
The effects of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide over time in laboratory settings include its stability, degradation, and long-term effects on cellular function . It has been shown to suppress oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H: quinone oxidoreductase 1 (NQO1), and antioxidant enzyme activity .
Dosage Effects in Animal Models
The effects of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide vary with different dosages in animal models . Four-week oral administration of the compound at 10 mg kg −1 day −1 ameliorated insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice .
Metabolic Pathways
The metabolic pathways that 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is involved in include interactions with enzymes or cofactors . It activates the PI3K/Akt pathway, which is a key metabolic pathway involved in cellular processes such as glucose metabolism and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-methyl-1,3-thiazole-2-amine under basic conditions to yield the desired benzamide.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions with inert atmospheres (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2,4,5-Trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Similar structure but lacks the thiazole ring.
2,4,5-Trimethoxybenzoic acid: Precursor in the synthesis of the target compound.
5-Methyl-1,3-thiazole-2-amine: Another precursor used in the synthesis.
Uniqueness
2,4,5-Trimethoxy-N~1~-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-8-7-15-14(21-8)16-13(17)9-5-11(19-3)12(20-4)6-10(9)18-2/h5-7H,1-4H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIHGWTMPWMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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